An In-depth Technical Guide to the Chemical Properties of 1-Phenylpentan-2-one
An In-depth Technical Guide to the Chemical Properties of 1-Phenylpentan-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: 1-Phenylpentan-2-one, also known by synonyms such as Benzyl Propyl Ketone, is an aromatic ketone with the chemical formula C₁₁H₁₄O.[1][2] It is structurally characterized by a phenyl group attached to a pentanone backbone at the first carbon position.[1] This compound is a colorless oil and serves as an intermediate in various organic syntheses.[3] Notably, it has been identified for its potential application as a repellent in pesticides, particularly those that are toxic to honeybees, highlighting its relevance in developing more ecologically considerate agricultural products.[1][3] This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its characterization, and insights into its chemical reactivity.
Physicochemical and Spectroscopic Data
The fundamental properties of 1-phenylpentan-2-one are summarized below. These data are critical for its handling, characterization, and application in experimental settings.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₁₄O | [1][2] |
| Molecular Weight | 162.23 g/mol | [1][2] |
| CAS Number | 6683-92-7 | [1][2] |
| Appearance | Colorless Oil | [3] |
| Boiling Point | 225 °C at 760 mmHg | [1][2] |
| 237-239 °C | [3] | |
| 244 °C | [4] | |
| Density | 0.96 g/cm³ | [1][2] |
| 0.9889 g/cm³ at 12 °C | [3] | |
| Refractive Index (n_D) | 1.501 - 1.506 | [1][4] |
| Flash Point | 99.7 °C | [1] |
| Solubility | Sparingly soluble in Chloroform and Methanol | [1][3] |
| Storage | Sealed in a dry place at room temperature | [1][3] |
| ¹H NMR | Protons α to carbonyl (C1-H₂): ~2.1-2.6 ppm | [5][6] |
| ¹³C NMR | Carbonyl carbon (C=O): ~190-220 ppm | [5][7] |
| IR Spectroscopy | Strong C=O stretch: ~1715 cm⁻¹ (aliphatic ketone) | [7][8] |
| Mass Spectrometry | Molecular Ion (M⁺) peak expected; fragmentation patterns provide structural data. | [9][10] |
Chemical Reactivity
The chemical behavior of 1-phenylpentan-2-one is dictated by the carbonyl group and the adjacent benzylic position.
-
Benzylic Position (C1) : The methylene protons at the C1 position are benzylic and α to the carbonyl group, making them significantly acidic.[11] This allows for easy formation of an enolate under basic conditions. The resulting enolate is stabilized by resonance involving both the carbonyl group and the phenyl ring, making this position a prime site for alkylation and other electrophilic substitution reactions.[11] The benzylic C-H bonds are also susceptible to oxidation by strong oxidizing agents like KMnO₄ or H₂CrO₄, which can lead to cleavage and the formation of benzoic acid under harsh conditions.[12]
-
Carbonyl Group (C2) : The carbonyl group is electrophilic and can undergo a variety of nucleophilic addition reactions.
-
Reduction : The ketone can be reduced to the corresponding secondary alcohol, 1-phenylpentan-2-ol, using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[11]
-
Wittig Reaction : It can react with phosphorus ylides (Wittig reagents) to convert the carbonyl group into a carbon-carbon double bond, forming an alkene.[11]
-
Grignard Reaction : Reaction with Grignard reagents (R-MgX) will produce tertiary alcohols.[11]
-
-
α-Cleavage in Mass Spectrometry : A predominant fragmentation pattern for ketones in mass spectrometry is α-cleavage, where the bond between the carbonyl carbon and an adjacent carbon is broken.[7] This is a key feature used in its structural identification by mass spectrometry.
Experimental Protocols
Detailed methodologies for the determination of key chemical properties of 1-phenylpentan-2-one are provided below.
Determination of Boiling Point (Micro Method)
This protocol describes a common method for determining the boiling point of a small liquid sample.
-
Apparatus : Thiele tube or oil bath, thermometer, small test tube (e.g., 6 x 50 mm), capillary tube (sealed at one end), and heat source.[3][13]
-
Procedure :
-
Attach the small test tube containing 1-2 mL of 1-phenylpentan-2-one to a thermometer.[14]
-
Place a capillary tube, with its open end down, inside the test tube submerged in the liquid.[13]
-
Immerse the assembly in a Thiele tube or oil bath filled with a suitable heating liquid (e.g., mineral oil).[3][13]
-
Heat the bath gently. As the temperature approaches the boiling point, a slow stream of bubbles will emerge from the capillary tube.[13]
-
When a rapid and continuous stream of bubbles is observed, remove the heat source and allow the apparatus to cool slowly.[3][13]
-
The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[3] This is the point where the vapor pressure of the liquid equals the atmospheric pressure.[3]
-
Determination of Density using a Pycnometer
This method provides a precise measurement of the density of a liquid.
-
Apparatus : Pycnometer (density bottle) of a known volume, analytical balance, and a thermostatic bath.[15][16]
-
Procedure :
-
Carefully clean and dry the pycnometer and determine its mass accurately on an analytical balance.[16]
-
Fill the pycnometer with 1-phenylpentan-2-one, ensuring no air bubbles are trapped.[16]
-
Place the filled pycnometer in a thermostatic bath set to a specific temperature (e.g., 20 °C) until thermal equilibrium is reached.[16]
-
Carefully insert the stopper, allowing excess liquid to exit through the capillary. Dry the outside of the pycnometer thoroughly.[16]
-
Weigh the filled pycnometer.[16]
-
Calculate the density using the formula: Density (ρ) = Mass (m) / Volume (V) , where 'm' is the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) and 'V' is the calibrated volume of the pycnometer.[16]
-
Determination of Refractive Index
The refractive index is a characteristic physical property that is useful for identifying a pure liquid.
-
Apparatus : An Abbe refractometer.[17]
-
Procedure :
-
Ensure the prisms of the refractometer are clean using a soft tissue and a suitable solvent (e.g., ethanol).[18]
-
Place a few drops of 1-phenylpentan-2-one onto the surface of the lower prism.[18]
-
Close the prisms to spread the liquid into a thin film.
-
While looking through the eyepiece, adjust the control to bring the light and dark fields into sharp focus. Eliminate any color fringe using the chromaticity adjustment.[18]
-
Align the boundary line between the light and dark fields with the center of the crosshairs.[18]
-
Read the refractive index from the scale. Record the temperature, as the refractive index is temperature-dependent.[18][19]
-
Fourier-Transform Infrared (FTIR) Spectroscopy
This protocol outlines the analysis of a neat liquid sample to identify functional groups.
-
Apparatus : FTIR spectrometer, salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory.[20][21]
-
Procedure (Transmission Method) :
-
Ensure the salt plates are clean and dry.[4]
-
Place one drop of 1-phenylpentan-2-one on the surface of one salt plate.[4][20]
-
Place the second plate on top and gently press to form a thin, uniform liquid film between the plates, avoiding air bubbles.[4][20]
-
Mount the plates in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty instrument first.
-
Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.[1]
-
-
Procedure (ATR Method) :
Mass Spectrometry (Electron Ionization)
This protocol describes the general procedure for obtaining a mass spectrum using the most common ionization technique.
-
Apparatus : A mass spectrometer equipped with an Electron Ionization (EI) source, often coupled with a Gas Chromatography (GC) system for sample introduction.[10]
-
Procedure :
-
The sample is injected into the instrument (e.g., via a GC) where it is vaporized.[10]
-
In the ion source, the gaseous sample molecules are bombarded by a beam of high-energy electrons (typically 70 eV).[9][10]
-
This collision ejects an electron from the molecule, creating a positively charged molecular ion (M⁺).[23]
-
The high energy of the electrons imparts excess energy to the molecular ion, causing it to fragment into smaller, characteristic ions.[9][23]
-
These ions are then accelerated into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion, generating a mass spectrum that shows the relative intensity of different fragments.
-
Visualizations: Workflows and Pathways
Caption: A plausible synthetic route to 1-phenylpentan-2-one.
References
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- 5. Ketones | OpenOChem Learn [learn.openochem.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. CH 336: Ketone Spectroscopy [sites.science.oregonstate.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 10. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 11. benchchem.com [benchchem.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. chymist.com [chymist.com]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. ised-isde.canada.ca [ised-isde.canada.ca]
- 16. How to Use a Density Bottle [sigmaaldrich.com]
- 17. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 18. m.youtube.com [m.youtube.com]
- 19. faculty.weber.edu [faculty.weber.edu]
- 20. researchgate.net [researchgate.net]
- 21. jascoinc.com [jascoinc.com]
- 22. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 23. chem.libretexts.org [chem.libretexts.org]
